N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide typically involves the reaction of 8-ethoxy-2-oxochromene-3-carboxylic acid with 2-chlorobenzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biochemical and physiological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-8-hydroxy-2-imino-2H-1-benzopyran-3-carboxamide
- N-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide
Uniqueness
N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different biological activities and therapeutic potential, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16ClNO4 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-8-ethoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H16ClNO4/c1-2-24-16-9-5-7-12-10-14(19(23)25-17(12)16)18(22)21-11-13-6-3-4-8-15(13)20/h3-10H,2,11H2,1H3,(H,21,22) |
InChI Key |
IUFMGVZVNDBEPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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